Propionyl CoA

Enzyme kinetics Herbicide resistance Plant biochemistry

Propionyl CoA is the preferred substrate for plant ACC herbicide screening—exhibiting a 6-fold lower Km (38 µM) vs. acetyl-CoA (226 µM) and superior quizalofop inhibition sensitivity at the herbicide-binding site. It defines the acyl-chain substrate/inhibitor threshold for KAT enzymes such as human Gcn5L2, where butyryl-CoA acts as a competitive inhibitor. Required as an LC-MS/MS standard (MRM: m/z 824→317) for quantitative short-chain acyl-CoA profiling in complex biological matrices. Key reagent for histone propionylation and in vitro chromatin transcription assays probing metabolism-epigenome coupling.

Molecular Formula C24H40N7O17P3S
Molecular Weight 823.6 g/mol
Cat. No. B12365784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionyl CoA
Molecular FormulaC24H40N7O17P3S
Molecular Weight823.6 g/mol
Structural Identifiers
SMILESCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17+,18?,19+,23-/m1/s1
InChIKeyQAQREVBBADEHPA-BVVVWWABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionyl CoA: A Critical Short-Chain Acyl-CoA for Metabolic and Epigenetic Research


Propionyl coenzyme A (Propionyl CoA; CAS 317-66-8) is a three-carbon thioester derivative of coenzyme A and propionic acid, serving as a central intermediate in the catabolism of odd-chain fatty acids, branched-chain amino acids (isoleucine, valine, methionine, threonine), and cholesterol side chains [1]. As an essential acyl-CoA species, it participates in over 100 metabolic reactions, functioning as both a substrate for carboxylation to methylmalonyl-CoA via propionyl-CoA carboxylase (EC 6.4.1.3) and as an acyl donor for post-translational protein propionylation, a modification with emerging roles in chromatin regulation and transcriptional control [2][3].

Why Generic Acyl-CoA Substitution Is Not Scientifically Valid for Propionyl CoA-Based Assays


Short-chain acyl-CoAs, including acetyl-CoA (C2), propionyl-CoA (C3), and butyryl-CoA (C4), exhibit profound differences in enzyme binding affinity, catalytic efficiency, and functional outcomes despite their structural similarity differing by only one or two methylene groups [1]. For instance, human Gcn5L2 acetyltransferase displays a progressive decline in acyltransferase activity with increasing acyl-chain length, with propionyl-CoA exhibiting approximately ninefold slower acylation rates compared to acetyl-CoA, while butyryl-CoA acts as a competitive inhibitor with no detectable catalytic activity due to a conformation incompatible with catalysis [1][2]. Similarly, acetyl-CoA carboxylase from Pisum sativum shows a nearly sixfold difference in Km values between acetyl-CoA (226 µM) and propionyl-CoA (38 µM) at a shared binding site, with distinct herbicide inhibition profiles . Consequently, substituting propionyl-CoA with other short-chain acyl-CoAs in enzymatic assays, metabolic flux studies, or chromatin modification experiments yields quantitatively different, and often biologically non-equivalent, results.

Propionyl CoA: Quantified Differentiation from Acetyl-CoA, Butyryl-CoA, and Methylmalonyl-CoA


Propionyl CoA Exhibits 6-Fold Higher Binding Affinity than Acetyl-CoA at the Herbicide-Sensitive Site of Plant Acetyl-CoA Carboxylase

In kinetic studies using purified acetyl-CoA carboxylase (ACC220) from mature pea seeds (Pisum sativum), propionyl-CoA demonstrated a Km of 38 µM at the herbicide-sensitive binding site, which is approximately 6-fold lower (indicating higher apparent affinity) than the Km of 226 µM for the native substrate acetyl-CoA at the same site . Furthermore, the inhibition constant (Ki) for the herbicide quizalofop was 9.3 µM with propionyl-CoA as substrate, compared to 25 µM with acetyl-CoA, indicating a 2.7-fold higher sensitivity to herbicide inhibition when propionyl-CoA occupies this site .

Enzyme kinetics Herbicide resistance Plant biochemistry Acetyl-CoA carboxylase

Propionyl-CoA Serves as a Superior Primer for Odd-Chain Fatty Acid Synthesis Compared to Acetyl-CoA in Human Fatty Acid Synthase

When propionyl-CoA was substituted for acetyl-CoA in the presence of [14C]malonyl-CoA and NADPH, the purified human liver fatty acid synthetase complex synthesized exclusively straight-chain, saturated, 15- and 17-carbon radioactive fatty acids [1]. Critically, at optimal concentrations, propionyl-CoA was characterized as a better primer of fatty acid synthesis than acetyl-CoA [1]. This demonstrates that propionyl-CoA not only serves as a viable primer but also alters the product chain length distribution, specifically yielding odd-chain fatty acids.

Lipid metabolism Fatty acid synthase Odd-chain fatty acids Metabolic engineering

Propionyl-CoA Enables Catalytic Propionylation by Human Gcn5L2, Whereas Butyryl-CoA Acts as a Competitive Inhibitor with No Detectable Activity

Structural and functional analyses of human Gcn5L2 (a conserved acetyltransferase) reveal that while the enzyme's active site can accommodate propionyl-CoA (C3) without major structural rearrangements and catalyzes histone peptide propionylation, butyryl-CoA (C4) adopts a conformation incompatible with catalysis that obstructs the path of the incoming lysine residue and acts as a competitive inhibitor of Gcn5L2 versus acetyl-CoA [1][2]. This structure-based finding demonstrates a functional dichotomy: propionyl-CoA is a productive substrate, whereas the slightly longer butyryl-CoA is an inhibitor.

Epigenetics Histone acyltransferase Structural biology Chromatin biology

Propionyl-CoA Acts as a Competitive Inhibitor of N-Acetylglutamate Synthase with Ki = 0.71 mM

In rat liver mitochondria, propionyl-CoA was identified as a competitive inhibitor of N-acetylglutamate synthetase (NAGS), an enzyme critical for urea cycle activation [1]. The inhibition constant (Ki) was determined to be 0.71 mM, a value within the pathophysiological range of propionate concentrations observed in the serum of patients with propionic and methylmalonic acidemia [1]. Methylmalonyl-CoA, tiglyl-CoA, and isovaleryl-CoA at 3 mM caused only 30-70% inhibition, indicating propionyl-CoA is a more potent inhibitor of NAGS among the tested acyl-CoAs [1].

Urea cycle Metabolic regulation Enzyme inhibition Mitochondrial metabolism

Propionyl-CoA Stimulates Transcription in an In Vitro Chromatin System Linked to Histone Propionylation

Propionyl-CoA was demonstrated to stimulate transcription in an in vitro transcription system, an activity directly linked to its role as a substrate for histone propionylation [1]. This functional outcome is distinct from acetylation and butyrylation, with the study proposing that histone propionylation, acetylation, and butyrylation act in combination to promote high transcriptional output [1]. Importantly, deletion of the metabolic enzyme propionyl-CoA carboxylase altered global histone propionylation levels, establishing a direct metabolic-epigenetic link [1].

Transcription regulation Histone post-translational modifications Chromatin biology Metabolic-epigenetic coupling

Distinct MRM Transitions for Propionyl-CoA (m/z 824→317) Enable Specific LC-MS/MS Quantification in Complex Biological Matrices

Propionyl-CoA can be specifically detected and quantified in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multi-reaction monitoring (MRM). The established parent ion mass-to-charge ratio (m/z) is 824, with a characteristic product ion at m/z 317 . This transition is distinct from acetyl-CoA (parent ion m/z = 810, product ion m/z = 303) , allowing for simultaneous, unambiguous quantification of both species. Quantitative LC-MS/MS methods have been successfully applied to profile short-chain acyl-CoA levels in E. coli strains engineered for polyketide production, demonstrating the method's utility for metabolic engineering applications [1].

Metabolomics LC-MS/MS Quantitative analysis Acyl-CoA profiling

Propionyl CoA: Validated Application Scenarios in Enzymology, Metabolomics, and Epigenetics


Studying Acetyl-CoA Carboxylase (ACC) Substrate Specificity and Herbicide Resistance Mechanisms

Propionyl-CoA is the preferred substrate for investigating the herbicide-sensitive binding site of plant acetyl-CoA carboxylase (ACC). As demonstrated by the 6-fold lower Km (38 µM) compared to acetyl-CoA (226 µM) and the distinct quizalofop inhibition profile (Ki = 9.3 µM vs. 25 µM), propionyl-CoA provides superior sensitivity for detecting herbicide-enzyme interactions . Researchers screening novel ACC inhibitors or characterizing resistance mutations should utilize propionyl-CoA as the test substrate to maximize assay signal and accurately assess inhibitor potency at this site.

Investigating Short-Chain Acyl-CoA Specificity of Histone/Lysine Acyltransferases (KATs)

Propionyl-CoA is an indispensable reagent for defining the substrate versus inhibitor boundaries of KAT enzymes. The structural and functional evidence demonstrating that propionyl-CoA (C3) is a productive substrate for human Gcn5L2 while butyryl-CoA (C4) acts as a competitive inhibitor provides a precise molecular ruler for acyl-chain discrimination studies [1][2]. Researchers characterizing novel KATs or developing acyltransferase inhibitors should include propionyl-CoA in their acyl-CoA panels to establish the chain-length threshold for catalytic activity.

Developing Targeted LC-MS/MS Assays for Short-Chain Acyl-CoA Profiling in Metabolic Flux Studies

Propionyl-CoA is a required analytical standard for any quantitative LC-MS/MS method aiming to profile short-chain acyl-CoA pools in biological systems. The validated MRM transition (m/z 824→317) is essential for calibrating instruments, establishing limits of detection and quantification, and ensuring accurate quantification in complex matrices such as bacterial lysates, mammalian tissues, or cell culture extracts [3]. This is particularly critical for studies involving propionate metabolism, polyketide biosynthesis engineering, or investigations of organic acidemias.

Investigating the Metabolic-Epigenetic Axis: Propionyl-CoA as a Chromatin-Modifying Metabolite

Propionyl-CoA is a key reagent for studies exploring how cellular metabolism directly influences chromatin structure and gene expression. The demonstration that propionyl-CoA stimulates in vitro transcription and that its intracellular levels, regulated by propionyl-CoA carboxylase, alter global histone propionylation patterns, positions this metabolite as a critical tool for in vitro chromatin assembly and transcription assays [4]. Researchers investigating the functional consequences of histone acylation or the coupling of metabolic state to epigenetic regulation should utilize propionyl-CoA as a defined substrate in chromatin modification reactions.

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